
4-Chloro-2-(chloromethyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzaldehyde, chloroacetonitrile, and urea.
Cyclization Reaction: Benzaldehyde reacts with chloroacetonitrile in the presence of a base to form an intermediate, which then undergoes cyclization with urea to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Amino or thiol derivatives of the pyrimidine.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-phenylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-6-phenylpyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-Chloro-4,6-diphenylpyrimidine: Contains two phenyl groups, altering its chemical properties and biological activity.
4-Chloro-2-(bromomethyl)-6-phenylpyrimidine: The bromine atom provides different reactivity compared to chlorine.
Uniqueness
4-Chloro-2-(chloromethyl)-6-phenylpyrimidine is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
1240596-23-9 |
|---|---|
Molecular Formula |
C11H8Cl2N2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-11-14-9(6-10(13)15-11)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
DVJTVUYPXMLRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


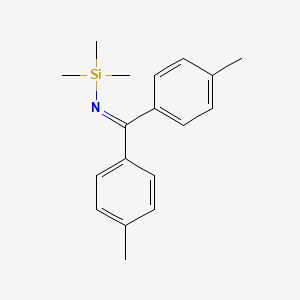
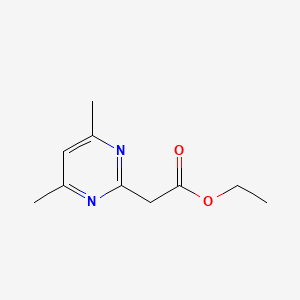
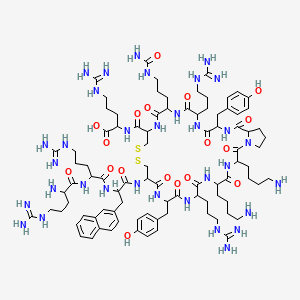

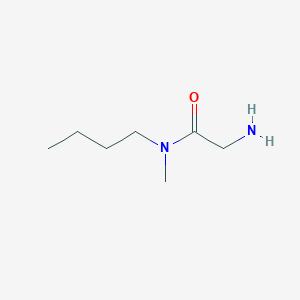
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
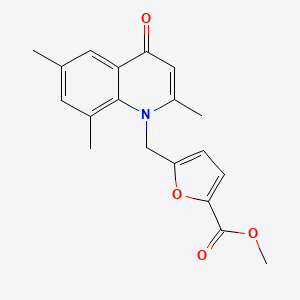
![4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12115775.png)
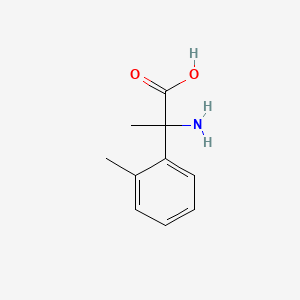
![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)
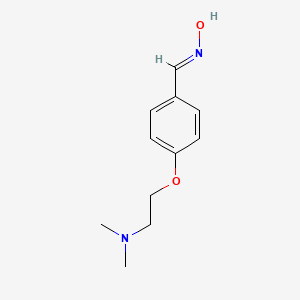
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)
